molecular formula C22H15FN4 B12929472 6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole CAS No. 824394-78-7

6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

Cat. No.: B12929472
CAS No.: 824394-78-7
M. Wt: 354.4 g/mol
InChI Key: YYLQDPPAQLYCBC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-(4-phenyl-1H-imidazol-2-yl)phenyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-(4-phenyl-1H-imidazol-2-yl)phenyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-1H-imidazole-2-carbaldehyde with 2-(4-fluorophenyl)benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-(4-phenyl-1H-imidazol-2-yl)phenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-Fluoro-2-(2-(4-phenyl-1H-imidazol-2-yl)phenyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-(4-phenyl-1H-imidazol-2-yl)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(4-phenyl-1H-imidazol-2-yl)benzimidazole
  • 2-(4-Phenyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole
  • 4-Phenyl-1H-imidazole-2-carbaldehyde

Uniqueness

5-Fluoro-2-(2-(4-phenyl-1H-imidazol-2-yl)phenyl)-1H-benzo[d]imidazole is unique due to the presence of both fluorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

824394-78-7

Molecular Formula

C22H15FN4

Molecular Weight

354.4 g/mol

IUPAC Name

6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C22H15FN4/c23-15-10-11-18-19(12-15)26-22(25-18)17-9-5-4-8-16(17)21-24-13-20(27-21)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26)

InChI Key

YYLQDPPAQLYCBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3C4=NC5=C(N4)C=C(C=C5)F

Origin of Product

United States

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